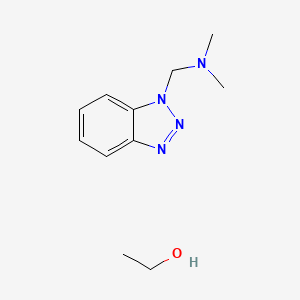

(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine

Description

“(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine” is a tertiary amine featuring a benzotriazole moiety linked to a dimethylamine group. This compound is structurally characterized by the presence of a 1,2,3-benzotriazole ring, known for its electron-withdrawing properties, and a dimethylamine substituent, which contributes to its basicity and nucleophilic reactivity.

The benzotriazole group is widely utilized in organic synthesis as a stabilizing or directing group, particularly in heterocyclic chemistry . The dimethylamine moiety enhances solubility in polar solvents and may act as a ligand in coordination chemistry. Commercial listings (e.g., CymitQuimica) classify this compound as a tertiary amine, suggesting applications in pharmaceuticals, agrochemicals, or as a precursor in catalytic systems .

Properties

IUPAC Name |

1-(benzotriazol-1-yl)-N,N-dimethylmethanamine;ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4.C2H6O/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13;1-2-3/h3-6H,7H2,1-2H3;3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEFDZMOKCHFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CN(C)CN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine typically involves the reaction of benzotriazole with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol, where benzotriazole is dissolved and reacted with formaldehyde and dimethylamine at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Synthetic Chemistry

(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine serves as an important intermediate in synthetic chemistry. Its benzotriazole structure is widely recognized for its utility in:

- Corrosion Inhibition : Benzotriazole derivatives are commonly used as corrosion inhibitors in metal protection. The compound can form stable complexes with metal ions, thereby preventing oxidation.

- Ligand Formation : The ability to coordinate with metals allows this compound to act as a ligand in various catalytic processes, enhancing the efficiency of chemical reactions.

Biological Applications

The compound exhibits a range of biological activities that make it relevant in medicinal chemistry:

- Antifungal Properties : Research indicates that this compound possesses antifungal activity, making it a candidate for developing antifungal agents.

- Anticancer Activity : Similar compounds have shown potential against various cancer cell lines. The unique structural features may contribute to its efficacy in targeting cancer cells .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound could have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Material Science

In material science, this compound is explored for its potential applications in:

- Polymer Stabilization : The compound can be used to stabilize polymers against UV degradation due to its ability to absorb UV light effectively.

- Coatings : It is also investigated for use in protective coatings that require enhanced durability and resistance to environmental factors.

Case Study 1: Antifungal Activity

A study demonstrated that this compound exhibited significant antifungal activity against several strains of fungi. The mechanism was attributed to the disruption of fungal cell membranes, leading to cell death.

Case Study 2: Neuroprotective Properties

Research involving the synthesis of derivatives based on this compound showed promising results in reducing neuroinflammation and oxidative stress in cellular models of neurodegeneration. These findings suggest potential therapeutic applications for treating conditions like Alzheimer's disease .

Comparative Analysis Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Synthetic Chemistry | Corrosion Inhibition | Effective at forming stable metal complexes |

| Biological Activity | Antifungal and Anticancer Agents | Significant activity against various cell lines |

| Material Science | Polymer Stabilization | Enhances UV resistance in coatings |

| Neuroprotection | Treatment for Neurodegenerative Diseases | Reduces oxidative stress and inflammation |

Mechanism of Action

The mechanism by which (1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzotriazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine”, a comparative analysis with structurally or functionally related compounds is provided below:

Structural and Functional Comparisons

2.1.1 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains an N,O-bidentate directing group instead of benzotriazole.

- Reactivity : Demonstrates high efficiency in metal-catalyzed C–H bond functionalization due to its bifunctional coordination sites .

- Thermal Stability: Not explicitly reported, but hydroxyl and amide groups likely lower thermal resilience compared to benzotriazole-based amines.

- Applications : Primarily used in catalysis, whereas the target compound’s benzotriazole group may favor stabilization of reactive intermediates .

2.1.2 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f)

- Structure : Incorporates two benzotriazole units and a benzimidazole-thione core.

- Reactivity: Exhibits higher steric hindrance, reducing yields in nucleophilic substitution reactions compared to monosubstituted derivatives like the target compound .

- Applications : Specialized in heterocyclic synthesis, whereas the dimethylamine group in the target compound broadens utility in amine-based reactions .

2.1.3 Tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate

- Structure: A sterically hindered tertiary amine with a cyanoazetidine ring.

- Reactivity: Limited nucleophilicity due to steric shielding, contrasting with the more accessible dimethylamine group in the target compound .

- Applications : Used in pharmaceutical intermediates, whereas the benzotriazole moiety in the target compound may enable unique coordination or stabilization roles .

Thermal Stability

The thermal decomposition of “this compound” (compound 1a in ) occurs at 348–365 °C under inert helium, releasing dimethylamine and water. In synthetic air, exothermic oxidation occurs at similar temperatures, producing oxidative coupling products (e.g., m/z = 58, 59) . By comparison:

- Polyoxometalate-based amines : Dehydroxylation occurs below 250 °C, indicating lower thermal resilience .

- Benzimidazole derivatives : Typically degrade above 300 °C but lack the oxidative stability of benzotriazole-containing compounds .

Data Table: Key Comparative Properties

Research Findings and Implications

- Thermal Robustness : The target compound’s stability above 300 °C under inert conditions makes it suitable for high-temperature reactions, outperforming many polyoxometalate and hydroxyl-containing amines .

- Synthetic Versatility : Its balanced steric and electronic profile enables broader applicability compared to bulkier benzotriazole derivatives (e.g., 7f) or less stable amides .

- Industrial Relevance : Commercial availability underscores its utility in scalable processes, particularly where tertiary amines or benzotriazole-mediated stabilization are required .

Biological Activity

(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antifungal and antibacterial effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound this compound features a benzotriazole ring, which is known for its ability to interact with various biological targets. The presence of the dimethylamine group enhances its solubility and reactivity, making it a suitable candidate for further biological evaluation.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have shown that it can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 25 μg/mL |

| Aspergillus niger | 30 μg/mL |

These results suggest that the compound could be developed into an effective antifungal agent.

Antibacterial Activity

The antibacterial properties of this compound have also been documented. It has shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μg/mL |

| Escherichia coli | 15 μg/mL |

| Pseudomonas aeruginosa | 35 μg/mL |

The compound's efficacy against these pathogens indicates its potential use in treating bacterial infections.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the benzotriazole moiety plays a crucial role in interacting with microbial enzymes or disrupting cellular processes essential for survival.

Case Studies and Research Findings

Several studies have explored the biological activities of benzotriazole derivatives. For instance:

- A study demonstrated that derivatives of benzotriazole could inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase, which is implicated in Alzheimer's disease .

- Another research highlighted that compounds similar to this compound showed promising results in inhibiting fungal growth and bacterial proliferation .

Q & A

Basic Question: What are the common synthetic routes for preparing (1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine, and what experimental conditions are critical for optimizing yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzotriazole derivatives can react with dimethylamine-containing precursors under reflux in aprotic solvents (e.g., THF or DMF) at 60–80°C. Catalytic bases like K₂CO₃ or triethylamine are often employed to deprotonate intermediates and drive the reaction forward. Key factors influencing yield include:

- Solvent polarity : Higher polarity enhances nucleophilicity of dimethylamine derivatives.

- Reaction time : Prolonged heating (12–24 hours) ensures complete substitution.

- Steric effects : Bulky substituents on the benzotriazole ring may necessitate higher temperatures or longer reaction times .

Advanced Question: How can regioselectivity challenges in the synthesis of benzotriazole-functionalized amines be addressed?

Answer:

Regioselectivity in benzotriazole systems is influenced by electronic and steric factors. To control outcomes:

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) at specific positions on the benzotriazole ring to direct substitution to the desired nitrogen atom.

- Protection/deprotection strategies : Temporarily block reactive sites using tert-butyldimethylsilyl (TBS) groups.

- Computational modeling : Density Functional Theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methyl groups (δ 2.2–2.5 ppm for dimethylamine) and benzotriazole protons (δ 7.5–8.3 ppm).

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for the benzotriazole moiety. Crystallization in ethanol/water mixtures often yields high-quality single crystals .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Advanced Question: How can structural ambiguities arising from dynamic proton exchange in benzotriazole derivatives be resolved?

Answer:

Dynamic processes (e.g., tautomerism or conformational flipping) complicate NMR interpretation. Strategies include:

- Low-temperature NMR : Suppress exchange broadening by acquiring spectra at –40°C in CD₂Cl₂.

- Crystallographic validation : Compare NMR data with X-ray structures to confirm tautomeric forms.

- Solid-state NMR : Use cross-polarization magic-angle spinning (CP-MAS) to analyze rigid structures .

Basic Question: What are the primary research applications of this compound in organic chemistry?

Answer:

The compound serves as:

- A ligand : Coordinates to transition metals (e.g., Cu, Pd) in catalytic systems for cross-coupling reactions.

- A protecting group : Stabilizes reactive intermediates in multi-step syntheses.

- A precursor : Generates heterocyclic scaffolds via cycloaddition or ring-closing metathesis .

Advanced Question: How can contradictory data on the reactivity of benzotriazole derivatives in cross-coupling reactions be analyzed?

Answer:

Contradictions often arise from solvent effects or trace metal impurities. To troubleshoot:

- Control experiments : Test reactivity in rigorously dried solvents (e.g., distilled THF over Na/benzophenone).

- Metal screening : Compare Pd(OAc)₂, PdCl₂, and Ni(acac)₂ to identify optimal catalysts.

- Kinetic studies : Use in situ IR or UV-Vis to monitor reaction progress and identify side products .

Basic Question: What safety protocols are essential when handling dimethylamine-containing compounds?

Answer:

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation.

- Ventilation : Use fume hoods to avoid inhalation of volatile dimethylamine byproducts.

- Spill management : Neutralize with dilute HCl and absorb with vermiculite .

Advanced Question: What computational approaches are used to predict the stability of benzotriazole derivatives under varying pH conditions?

Answer:

- pKa calculations : Employ Schrödinger’s Jaguar or Gaussian to estimate protonation states.

- Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers to assess hydrolysis susceptibility.

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with experimental stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.